Apocarotenal

Catalog No.
S618626
CAS No.
1107-26-2
M.F
C30H40O
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apocarotenal

CAS Number

1107-26-2

Product Name

Apocarotenal

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal

Molecular Formula

C30H40O

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+

InChI Key

DFMMVLFMMAQXHZ-DOKBYWHISA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C

Synonyms

trans-8'-Apo-beta-Caroten-8'-al

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C

The exact mass of the compound Apocarotenal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374897. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Supplementary Records. It belongs to the ontological category of apo carotenoid triterpenoid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Apocarotenal (β-apo-8'-carotenal) is a naturally occurring, semi-synthetic apocarotenoid aldehyde primarily utilized as a high-performance colorant (E160e) and nutritional additive [1]. Characterized by its extended conjugated polyene chain terminating in an aldehyde group, it exhibits strong lipophilicity and is highly soluble in organic solvents such as chloroform (up to 1 mg/mL) and miscible in oils [1]. In industrial and food chemistry, apocarotenal is valued for its robust thermal stability during processing (e.g., extrusion and pasteurization) and its dual functionality as both a vibrant orange-red pigment and a provitamin A precursor [2]. Its specific structural features make it a critical raw material for formulations requiring precise chromaticity and functional nutritional profiles without relying on fully synthetic azo dyes [2].

Substituting apocarotenal with generic in-class alternatives like β-carotene, annatto, or canthaxanthin frequently compromises formulation stability and target product profiles [1]. While β-carotene is the most common carotenoid benchmark, it strictly imparts a yellow-to-light-orange hue and lacks the terminal aldehyde handle needed for specific chemical functionalizations. Natural alternatives like annatto fail in high-acid environments, precipitating at pH levels below 4.0, which severely limits their use in citrus or acidic beverage matrices [1]. Furthermore, while redder carotenoids like canthaxanthin can match apocarotenal's deeper hues, canthaxanthin lacks provitamin A activity and exhibits extremely poor oil solubility, preventing its use in lipid-based suspensions [2]. Consequently, replacing apocarotenal disrupts both the physical stability of the formulation and the dual color-nutrient value proposition.

Acid Stability and pH Range Versatility vs. Annatto

In acidic formulation environments, apocarotenal demonstrates superior physical stability compared to natural alternatives like annatto [1]. Apocarotenal remains fully stable and functionally dispersed across a broad pH range of 2.0 to 8.0 [1]. In contrast, annatto begins to precipitate out of solution at pH levels below 4.0 (specifically at 3.5), causing turbidity and color loss [1].

Evidence DimensionpH stability range without precipitation
Target Compound DataStable down to pH 2.0
Comparator Or BaselineAnnatto (Precipitates below pH 4.0)
Quantified DifferenceApocarotenal extends the stable formulation range by at least 1.5 to 2.0 pH units into the highly acidic spectrum.
ConditionsAqueous beverage matrices and acidic food systems

Procurement teams formulating acidic beverages or citrus-based products must select apocarotenal to prevent pigment precipitation and maintain shelf-life stability.

Lipid Solubility and Oil-Based Formulation Viability vs. Canthaxanthin

Apocarotenal offers distinct advantages in lipid-based applications due to its favorable solubility profile [1]. Apocarotenal can be readily formulated into oil-based suspensions and solutions, making it highly compatible with fat-based foods like margarines and cheese sauces [1]. Conversely, canthaxanthin, despite offering a similar reddish hue, possesses very limited oil solubility and cannot be commercially supplied or effectively utilized in pure oil-based liquid forms[1].

Evidence DimensionAvailability and stability in pure oil-based formulations
Target Compound DataHighly soluble; available in stable oil solutions/suspensions
Comparator Or BaselineCanthaxanthin (Insoluble/highly limited; unavailable in oil-based forms)
Quantified DifferenceApocarotenal allows for integration into lipid phases without crystallization, whereas canthaxanthin fails to dissolve adequately.
ConditionsLipid-phase food matrices, margarines, and oil suspensions

Buyers sourcing pigments for high-fat matrices must prioritize apocarotenal over canthaxanthin to ensure homogeneous dispersion and prevent phase separation.

Provitamin A Biopotency vs. Alternative Red/Orange Carotenoids

Apocarotenal uniquely bridges the gap between deep coloration and nutritional fortification [1]. While β-carotene provides 100% relative provitamin A activity but only yields a yellow-orange hue, apocarotenal delivers a deeper orange-red chromaticity while still retaining 50% of the provitamin A biopotency of β-carotene[1]. In stark contrast, other deep-red carotenoids such as canthaxanthin and astaxanthin possess 0% provitamin A activity, offering no nutritional precursor value [2].

Evidence DimensionProvitamin A activity (relative to β-carotene)
Target Compound Data50% relative activity
Comparator Or BaselineCanthaxanthin / Astaxanthin (0% relative activity)
Quantified DifferenceApocarotenal provides a 50% absolute increase in provitamin A precursor activity compared to non-provitamin A red carotenoids.
ConditionsEnzymatic cleavage by BCO1 in metabolic models

Enables manufacturers to achieve deep orange-red product hues while simultaneously supporting 'source of Vitamin A' label claims, a dual benefit unavailable with canthaxanthin.

Terminal Aldehyde Reactivity for Precursor Applications vs. Beta-Carotene

From a synthetic chemistry perspective, apocarotenal (C30H40O) is significantly more versatile than the standard C40 hydrocarbon β-carotene [1]. The presence of the terminal aldehyde group (–CHO) at the 8'-position provides a highly reactive electrophilic handle[1]. This allows apocarotenal to readily participate in mild addition reactions, condensations, and further oxidations, whereas β-carotene lacks this functional group and requires harsh, non-selective oxidative cleavage to functionalize[1].

Evidence DimensionPresence of reactive functional handles for synthesis
Target Compound DataContains reactive terminal –CHO group
Comparator Or Baselineβ-carotene (Strictly hydrocarbon; lacks terminal functional groups)
Quantified DifferenceApocarotenal enables targeted single-site nucleophilic additions and condensations that are chemically impossible with intact β-carotene.
ConditionsOrganic synthesis and derivative manufacturing

Chemical buyers sourcing starting materials for the synthesis of complex apocarotenoids or specialized retinoid analogs must choose apocarotenal for its ready-to-use aldehyde handle.

Acidic Beverage and Juice Formulation

Leveraging its exceptional stability down to pH 2.0, apocarotenal is the optimal choice for coloring citrus juices, sports drinks, and carbonated beverages where alternatives like annatto would precipitate and cause turbidity [1].

Lipid-Based Food and Emulsion Manufacturing

Due to its high oil solubility compared to canthaxanthin, apocarotenal is the preferred pigment for margarines, cheese sauces, and dairy emulsions requiring homogeneous, non-crystallizing orange-red hues [2].

Dual-Claim Nutritional Fortification

Ideal for functional foods and dietary supplements where formulators require both a vibrant orange-red visual profile and measurable provitamin A activity for health-focused labeling[3].

Precursor for Apocarotenoid Synthesis

Utilized by specialty chemical manufacturers as a reactive C30 building block, exploiting its terminal aldehyde group for the precise synthesis of longer-chain apocarotenoids or specialized analytical standards[3].

XLogP3

9.4

Hydrogen Bond Acceptor Count

1

Exact Mass

416.307915895 g/mol

Monoisotopic Mass

416.307915895 g/mol

Heavy Atom Count

31

UNII

V22N3E2U32

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 109 of 114 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1107-26-2
12676-20-9

Wikipedia

Apocarotenal

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

General Manufacturing Information

2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)-: ACTIVE

Dates

Last modified: 08-15-2023

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